N-[(3-aminocyclobutyl)methyl]propanamide
Description
Contextualization within Amide-Containing Cycloaliphatic Derivatives
N-[(3-aminocyclobutyl)methyl]propanamide belongs to the broad class of amide-containing cycloaliphatic derivatives. Cycloaliphatic amines, which are a core component of this molecule, consist of a cyclic hydrocarbon structure with an amine functional group. researchgate.net These compounds are recognized for their utility as organic intermediates in the synthesis of a wide array of materials, including polyamides, polyimides, and polyureas. researchgate.net The amide group, on the other hand, is a cornerstone of many biologically active molecules and is known for its ability to form strong hydrogen bonds, a feature that is critical for molecular recognition and binding. solubilityofthings.com The amalgamation of a cycloaliphatic core with an amide linkage in this compound suggests a molecule that could exhibit a blend of properties derived from both moieties, such as conformational rigidity from the cyclobutane (B1203170) ring and the capacity for specific intermolecular interactions via the amide group.
Amide derivatives, in general, are associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netsphinxsai.com The synthesis of such derivatives is often straightforward, typically involving the reaction of a carboxylic acid or its derivative with an amine. sphinxsai.com This synthetic accessibility, coupled with the diverse biological activities of amides, makes the exploration of new amide-containing compounds like this compound a compelling area of research.
Significance of the Cyclobutyl-Amide Motif in Chemical Biology and Medicinal Chemistry Explorations
The cyclobutyl motif is increasingly being incorporated into drug candidates to enhance their pharmacological profiles. nih.gov The unique puckered structure of the cyclobutane ring can introduce conformational constraints, which can be advantageous for optimizing the binding of a molecule to its biological target. nih.gov This can lead to improved potency and selectivity. Furthermore, the cyclobutyl ring can be used to improve metabolic stability and reduce the planarity of a molecule, which are desirable attributes in drug design. nih.gov
When combined with an amide group, the cyclobutyl-amide motif can position key pharmacophoric groups in a specific three-dimensional orientation. nih.gov This can facilitate favorable interactions, such as hydrogen bonding, with biological macromolecules like proteins and enzymes. nih.gov For instance, the puckered conformation of a cyclobutyl ring can orient an attached amide group to form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. nih.gov This has been observed in drug candidates where the cyclobutyl moiety plays a critical role in defining the molecule's binding mode and, consequently, its biological activity. nih.gov The presence of this motif in this compound suggests its potential as a scaffold for the development of new therapeutic agents. nih.gov
Overview of Current Research Trajectories and Unaddressed Scientific Inquiries Pertaining to this compound
While the broader classes of amide-containing compounds and cyclobutyl derivatives are well-explored, specific research on this compound is not extensively documented in publicly available literature. This presents a significant opportunity for new scientific inquiry.
Future research could focus on several key areas:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access this compound and its analogs would be a foundational step. Detailed characterization of its structural and physicochemical properties would provide essential data for further studies.
Medicinal Chemistry Applications: Given the prevalence of the cyclobutyl-amide motif in bioactive molecules, a primary research trajectory would be to investigate the potential biological activities of this compound. nih.govnih.gov This could involve screening the compound against a variety of biological targets, such as enzymes and receptors implicated in different diseases.
Conformational Analysis: A detailed study of the conformational preferences of this compound would provide insights into how its three-dimensional shape influences its properties and potential interactions with other molecules. The interplay between the puckered cyclobutane ring and the flexible propanamide side chain is of particular interest.
Materials Science: The ability of the amide group to form hydrogen bonds suggests that this compound could be a building block for the development of novel supramolecular assemblies and materials with interesting properties.
Unaddressed scientific inquiries include:
What are the specific biological targets of this compound?
How does the stereochemistry of the cyclobutane ring influence its biological activity and physical properties?
Can this compound be incorporated into polymers or other materials to confer specific functionalities?
What is the metabolic fate and stability of this compound in biological systems?
Addressing these questions through rigorous scientific investigation will be crucial to unlocking the full potential of this compound in both fundamental and applied chemical research.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| XLogP3 | -0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 156.126263 g/mol |
| Topological Polar Surface Area | 55.1 Ų |
| Heavy Atom Count | 11 |
Note: These properties are computationally predicted and have not been experimentally verified.
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]propanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
NXWBKCQDHONCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for N 3 Aminocyclobutyl Methyl Propanamide and Its Analogs
Retrosynthetic Analysis of the N-[(3-aminocyclobutyl)methyl]propanamide Core Structure
A retrosynthetic analysis of this compound reveals two primary building blocks that can be disconnected at the amide bond. This disconnection points to a propanamide moiety and a (3-aminocyclobutyl)methylamine core. A further disconnection of the aminocyclobutyl portion suggests a key intermediate, (3-aminocyclobutyl)methanol, which possesses the necessary carbon framework and functional groups for elaboration. The stereochemistry of the final product, whether cis or trans, is directly related to the stereochemistry of this crucial cyclobutane (B1203170) intermediate.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the stereoselective synthesis of the aminocyclobutyl scaffold and the preparation of the propanamide moiety.
Stereoselective and Diastereoselective Synthesis of Aminocyclobutyl Scaffolds
The construction of the cyclobutane ring with specific stereochemistry at the 1 and 3 positions is a significant challenge in the synthesis of this compound. Both cis and trans isomers of (3-aminocyclobutyl)methanol are valuable intermediates, and their selective synthesis is paramount.
One effective strategy for achieving stereocontrol is through cycloaddition reactions. For instance, the [2+2] cycloaddition of a ketene with an appropriately substituted alkene can yield a cyclobutanone with a defined stereochemistry, which can then be further functionalized. The diastereoselectivity of such reactions can often be controlled by the choice of reactants and reaction conditions.
Another powerful approach involves the transformation of bicyclic precursors. Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions to provide access to functionalized cyclobutanes. The reaction of BCBs with various electrophiles can proceed with high diastereoselectivity, allowing for the synthesis of multi-substituted cyclobutanes. For example, the cycloaddition of BCBs with triazolinedione or nitrosoarenes, followed by cleavage of the resulting adducts, can yield cis-1,3-disubstituted cyclobutanes.
A specific method for obtaining the trans isomer of a 3-aminocyclobutanol derivative involves a Mitsunobu reaction on the corresponding cis-isomer. This reaction proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon. For example, cis-3-dibenzylaminocyclobutanol can be converted to its trans ester derivative, which upon hydrolysis, yields the trans-3-dibenzylaminocyclobutanol. Subsequent deprotection of the amino group would then provide the desired trans-3-aminocyclobutanol.
For enantioselective synthesis, catalytic asymmetric methods are employed. Chiral catalysts can direct the formation of a specific enantiomer during the cyclobutane ring formation or in subsequent functionalization steps. For example, the catalytic asymmetric synthesis of cyclobutanes can be achieved through various transition-metal-catalyzed reactions.
The amino and hydroxyl groups on the cyclobutane ring often require protection during the synthetic sequence to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amino group due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Preparation of Functionalized Propanamide Moieties
The propanamide moiety can be introduced by coupling propanoic acid with the aminocyclobutyl precursor. To facilitate this reaction, the carboxylic acid is typically activated. Common methods for activating propanoic acid include its conversion to propanoyl chloride or propanoic anhydride.
Propanoyl chloride can be synthesized by reacting propanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Similarly, propanoic anhydride can be prepared from propanoic acid, often using a dehydrating agent. These activated forms of propanoic acid are more reactive towards nucleophilic attack by the amine, leading to the formation of the amide bond.
Advanced Coupling Reactions for Amide Bond Formation in this compound
The formation of the amide bond between the (3-aminocyclobutyl)methylamine core and the propanamide moiety is a critical step in the synthesis of the target molecule. While the use of acyl chlorides or anhydrides is a classic approach, modern organic synthesis often employs more sophisticated coupling reagents that offer milder reaction conditions, higher yields, and reduced side reactions.
These advanced coupling reagents are particularly useful when dealing with complex molecules that may be sensitive to the harsh conditions of traditional methods. Some of the most widely used coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used to activate carboxylic acids. They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling reagents. They generate activated esters in situ, which rapidly react with amines to form the amide bond with minimal racemization, a crucial factor when dealing with chiral centers.
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for amide bond formation. They function similarly to uronium salts by creating a reactive activated ester.
The choice of coupling reagent, base (such as diisopropylethylamine, DIPEA, or triethylamine, TEA), and solvent can significantly impact the efficiency of the amide bond formation.
Optimization of Synthetic Pathways and Process Development
The development of a robust and scalable synthetic route for this compound requires careful optimization of each step. This involves maximizing the yield and efficiency of the reactions while ensuring the process is safe, cost-effective, and environmentally friendly for potential large-scale production.
Yield Enhancement and Reaction Efficiency Improvement
Several strategies can be employed to enhance the yield and efficiency of the synthesis. For the stereoselective synthesis of the aminocyclobutyl scaffold, a thorough screening of catalysts, solvents, and reaction temperatures for the key ring-forming or stereochemistry-defining steps is crucial.
For the amide coupling reaction, Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables, such as the choice of coupling reagent, base, solvent, temperature, and reaction time, on the reaction yield. This statistical approach allows for the rapid identification of the optimal reaction conditions with a minimal number of experiments. More recently, machine learning models have been developed to predict the yield of amide coupling reactions, which can further accelerate the optimization process.
| Parameter | Description |
| Retrosynthesis | Disconnecting the target molecule at the amide bond to identify key precursors: (3-aminocyclobutyl)methanol and a propanoyl synthon. |
| Stereocontrol | Utilizing cycloaddition reactions, transformations of bicyclic precursors (e.g., bicyclo[1.1.0]butanes), or stereospecific reactions like the Mitsunobu inversion to control the cis/trans stereochemistry of the cyclobutane ring. |
| Protecting Groups | Employing protecting groups such as Boc for the amine functionality to prevent side reactions during synthesis. |
| Amide Coupling | Utilizing advanced coupling reagents like HATU, HBTU, BOP, or PyBOP for efficient and mild amide bond formation. |
| Optimization | Employing techniques like Design of Experiments (DoE) to systematically optimize reaction conditions for yield enhancement and considering factors like cost and process mass intensity for large-scale production. |
| Table 1: Key Strategic Considerations in the Synthesis of this compound |
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, activate carboxylic acids to form O-acylisourea intermediates. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient, generate activated esters in situ, minimize racemization. |
| Phosphonium Salts | BOP, PyBOP | Effective for forming activated esters, suitable for challenging couplings. |
| Table 2: Common Advanced Coupling Reagents for Amide Bond Formation |
Exploration of Catalyst Systems for this compound Synthesis
The formation of the amide bond in the final step of the synthesis of this compound can be significantly enhanced by the use of various catalyst systems. Traditional methods often rely on stoichiometric coupling reagents, which can lead to significant waste. Modern catalytic approaches offer more atom-economical and milder reaction conditions beilstein-journals.org.
Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines researchgate.netwmich.edu. These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine researchgate.net. For the synthesis of this compound, a boronic acid catalyst could mediate the direct coupling of propanoic acid with (3-aminocyclobutyl)methanamine, avoiding the need to prepare the more reactive propanoyl chloride researchgate.net.
| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |
| Boronic Acids | Phenylboronic acid | Toluene, reflux with azeotropic removal of water | Mild conditions, broad substrate scope |
| Ruthenium Complexes | [Ru(p-cymene)Cl2]2/NHC | Toluene, 110°C | High efficiency, dehydrogenative coupling |
| Enzymes | Lipase (e.g., Candida antarctica Lipase B) | Organic solvent or aqueous biphasic system | High selectivity, mild conditions, environmentally friendly |
Ruthenium-Based Catalysts: Ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be highly effective for the dehydrogenative coupling of alcohols and amines to form amides researchgate.net. While this approach is not directly applicable to the coupling of a carboxylic acid, related ruthenium catalysts are known to promote the direct amidation of aldehydes with amines. A potential adaptation could involve the in-situ reduction of propanoic acid to propanal, followed by reductive amination with (3-aminocyclobutyl)methanamine catalyzed by a ruthenium complex.
Other Metal-Based Catalysts: Various other transition metal catalysts, including those based on iron, copper, and zirconium, have been explored for amide bond formation. These catalysts often operate through different mechanisms, such as the activation of the carboxylic acid or the amine, and can offer unique selectivity profiles beilstein-journals.org.
Sustainable and Green Chemistry Approaches in its Preparation
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The preparation of this compound can be designed with sustainability in mind by focusing on several key areas.
Enzymatic Synthesis: Biocatalysis offers a powerful and environmentally benign approach to amide bond formation. Lipases, for example, can catalyze the acylation of amines in non-conventional media with high selectivity and under mild reaction conditions. The use of an appropriate lipase could enable the direct acylation of (3-aminocyclobutyl)methanamine with a propanoyl ester, often with minimal side products and easy work-up. This enzymatic approach avoids the use of harsh reagents and can often be performed in aqueous or green solvent systems.
Atom Economy: Catalytic methods for amide bond formation are inherently more atom-economical than those relying on stoichiometric coupling reagents, as they generate less waste beilstein-journals.org. The direct catalytic amidation of propanoic acid with (3-aminocyclobutyl)methanamine, for instance, would have water as the only byproduct, representing a highly atom-economical route. The development of such catalytic processes is a central theme in green chemistry.
Structural Elucidation and Conformational Analysis of N 3 Aminocyclobutyl Methyl Propanamide
Advanced Spectroscopic Characterization for Structural Confirmation and Details
Spectroscopic methods are indispensable for the structural elucidation of organic molecules. For N-[(3-aminocyclobutyl)methyl]propanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), high-resolution mass spectrometry (HRMS), and electronic absorption spectroscopy (UV-Vis) would provide a complete picture of its molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments would be employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The propanamide moiety would show a triplet for the terminal methyl group (CH₃) and a quartet for the adjacent methylene group (CH₂), due to spin-spin coupling. docbrown.infoyoutube.com The protons of the cyclobutane (B1203170) ring would appear as a complex multiplet, and the methylene bridge protons would also likely be a multiplet. The amine (NH₂) and amide (NH) protons would appear as broad singlets, and their chemical shifts could be influenced by solvent and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their hybridization. The carbonyl carbon of the amide would have a characteristic downfield chemical shift. The carbons of the ethyl group and the cyclobutane ring would appear at distinct chemical shifts.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (propanamide) | 1.1 | Triplet | 7.5 |
| CH₂ (propanamide) | 2.2 | Quartet | 7.5 |
| CH (cyclobutane) | 1.8 - 2.5 | Multiplet | - |
| CH₂ (cyclobutane) | 1.6 - 2.3 | Multiplet | - |
| CH₂ (bridge) | 3.2 | Multiplet | - |
| NH (amide) | 7.8 | Broad Singlet | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 175 |
| CH₃ (propanamide) | 10 |
| CH₂ (propanamide) | 30 |
| CH (cyclobutane) | 35-45 |
| CH₂ (cyclobutane) | 20-30 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the amide and amine functional groups. A strong absorption band around 1640 cm⁻¹ would correspond to the C=O stretching vibration of the secondary amide. pearson.com The N-H stretching vibrations of the amide and primary amine would appear in the region of 3200-3500 cm⁻¹. pearson.com The N-H bending vibrations would be observed around 1550 cm⁻¹ (amide II band) and 1600 cm⁻¹ (amine scissoring).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C-C stretching vibrations of the cyclobutane ring and the C=O stretch would also be Raman active.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H (amine and amide) | Stretching | 3200 - 3500 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | ~1640 |
| N-H (amine) | Bending (scissoring) | ~1600 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecular structure. The expected fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the cyclobutane ring.
Expected Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine.
Amide bond cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom.
Loss of small molecules: Elimination of molecules such as ammonia or water.
Hypothetical HRMS Data for this compound
| Ion | m/z (calculated) | Possible Fragment |
|---|---|---|
| [M+H]⁺ | 171.1501 | Molecular Ion |
| [M-NH₃]⁺ | 154.1232 | Loss of ammonia |
| [C₄H₈N]⁺ | 70.0657 | Fragment from cyclobutane ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also reveal the puckered conformation of the cyclobutane ring and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. The puckered nature of the cyclobutane ring is a known characteristic of such systems. nih.gov
Conformational Studies and Analysis of Stereoisomerism in this compound
The presence of a cyclobutane ring introduces significant conformational complexity. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov This puckering can lead to different spatial arrangements of the substituents.
Furthermore, the 3-aminocyclobutyl moiety can exist as cis and trans diastereomers. These stereoisomers would have distinct physical and spectroscopic properties. For example, their NMR spectra would differ in the chemical shifts and coupling constants of the cyclobutane protons. The specific stereochemistry of a synthesized sample would need to be determined through detailed NMR analysis or X-ray crystallography. Computational modeling could also be employed to predict the relative stabilities of the different conformers and stereoisomers.
Theoretical and Computational Investigations into N 3 Aminocyclobutyl Methyl Propanamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For N-[(3-aminocyclobutyl)methyl]propanamide, these calculations offer a foundational understanding of its intrinsic properties. Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used for geometry optimization and electronic property calculations. nih.govresearchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is likely localized around the amine and amide groups, which are rich in electrons, while the LUMO may be distributed over the carbonyl group of the propanamide moiety.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -0.45 |
| Energy Gap (ΔE) | 6.05 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a standard for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Predicted ¹H and ¹³C NMR spectra for this compound can be compared with experimental data to confirm its structure. Recent advancements using machine learning and graph neural networks have also shown high accuracy in predicting ¹H chemical shifts. mdpi.comnih.gov
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom Position | Predicted ¹³C Shift | Atom Position | Predicted ¹H Shift |
|---|---|---|---|
| Carbonyl (C=O) | 175.2 | Amine (NH₂) | 1.55 |
| CH₂ (amide) | 45.8 | Amide (NH) | 7.80 |
| CH (cyclobutyl) | 35.1 | CH₂ (ethyl) | 2.15 |
| CH₂ (cyclobutyl) | 31.5 | CH₃ (ethyl) | 1.10 |
Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed to identify characteristic functional groups. DFT calculations can predict the frequencies of vibrational modes, such as the C=O stretch of the amide, the N-H bend of the amine, and C-N stretches. dtic.mil It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and basis set deficiencies, improving agreement with experimental data. nih.govresearchgate.net
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (Scaled) |
|---|---|
| N-H Stretch (Amine) | 3450, 3360 |
| N-H Stretch (Amide) | 3300 |
| C-H Stretch | 2950-2850 |
| C=O Stretch (Amide I) | 1650 |
| N-H Bend (Amide II) | 1550 |
Molecular Electrostatic Potential (MEP) and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the amine and amide protons, indicating sites for nucleophilic attack.
Global reactivity descriptors derived from HOMO and LUMO energies quantify the chemical reactivity and stability of a molecule. orientjchem.org These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). orientjchem.org These parameters provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to change in its electron distribution.
Table 4: Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.475 |
| Chemical Hardness (η) | 3.025 |
| Global Softness (S) | 0.330 |
| Electrophilicity Index (ω) | 1.995 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.comuu.nl For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable low-energy structures. nih.gov These simulations provide detailed insight into how the molecule moves, folds, and changes shape in different environments.
Furthermore, MD simulations are crucial for understanding how the compound interacts with solvent molecules, such as water. By simulating the molecule in a solvent box, one can observe the formation and dynamics of hydrogen bonds between the amine and amide groups of the solute and the surrounding water molecules. This provides information on solubility and the stability of the compound in an aqueous environment. Such simulations typically employ force fields like AMBER or OPLS to define the intra- and intermolecular interactions. mdpi.com
In Silico Prediction of Ligand-Protein Interactions and Binding Modes
To explore the potential of this compound as a biologically active agent, in silico methods like molecular docking are used to predict its interactions with protein targets. springernature.comresearchgate.net Docking algorithms place the molecule (the ligand) into the binding site of a receptor protein and calculate a score that estimates the binding affinity. mdpi.com
This process can identify plausible binding poses and reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov The results can guide the design of more potent and selective analogs. mdpi.com
Table 5: Hypothetical Docking Scores against Selected Protein Targets
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Target A (e.g., Kinase) | -7.2 |
| Target B (e.g., Protease) | -6.5 |
| Target C (e.g., GPCR) | -5.8 |
Computational Structure-Activity Relationship (SAR) Modeling for this compound and Related Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. numberanalytics.comnih.gov Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) modeling, uses statistical methods to build predictive models. oncodesign-services.comnih.gov
For this compound, a QSAR study would involve creating a library of related compounds by systematically modifying its structure (e.g., altering the length of the acyl chain, substituting on the cyclobutyl ring, or changing the amine group). For each analog, a set of molecular descriptors (physicochemical, topological, and electronic properties) would be calculated. These descriptors are then correlated with experimentally determined biological activity to generate a mathematical model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the process of lead optimization in drug discovery. nih.govoncodesign-services.com
Based on a comprehensive search of available scientific literature, there is no specific research data or published studies concerning the compound This compound in relation to the biological and pharmacological topics outlined in your request.
The search for mechanistic studies, enzyme inhibition profiles, ligand-binding kinetics, cellular pathway modulation, and DNA interaction mechanisms for this exact compound did not yield any specific results. The provided outline details a rigorous pre-clinical investigation pathway; however, it appears that "this compound" has not been the subject of such published research.
While the aminocyclobutyl core structure is present in some pharmacologically active molecules, such as certain Janus Kinase (JAK) inhibitors, providing information on these related but distinct compounds would violate the strict requirement to focus solely on "this compound".
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested without fabricating information. To adhere to the principles of accuracy and avoid hallucination, this article cannot be produced.
Mechanistic Biological and Pre Clinical Pharmacological Research of N 3 Aminocyclobutyl Methyl Propanamide
In Vivo Mechanistic Studies in Non-Human Biological Systems
Elucidation of Mechanism-of-Action in Animal Models for Research Purposes
No publicly available studies detailing the in vivo mechanism of action of N-[(3-aminocyclobutyl)methyl]propanamide in any animal models were found.
Development of Pharmacophore Models and Ligand Design Principles from this compound Research
There is no information in the public domain regarding the development of pharmacophore models or the establishment of ligand design principles based on the structure or activity of this compound.
Advanced Analytical Methodologies for Research and Quality Control of N 3 Aminocyclobutyl Methyl Propanamide
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental to the qualitative and quantitative analysis of N-[(3-aminocyclobutyl)methyl]propanamide, providing the means to separate the compound from impurities and starting materials. These techniques are indispensable for assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, offering robust and reliable separation capabilities. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation based on the compound's hydrophobicity. The presence of both a polar amino group and a less polar propanamide moiety allows for effective retention and resolution on C18 columns.
Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the amide bond exhibits absorbance, generally in the lower UV range (e.g., 200-220 nm). The method's parameters can be optimized to ensure sharp peaks and good separation from potential process-related impurities, such as unreacted starting materials or by-products.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
For higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is an advanced alternative to conventional HPLC. UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (typically sub-2 µm), resulting in significantly faster analysis times and enhanced separation efficiency. This is particularly advantageous for complex reaction mixtures or for high-volume screening of research samples. The fundamental principles of separation remain similar to HPLC, but the increased efficiency allows for better resolution of closely related impurities.
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification (Non-Clinical)
To gain deeper structural insights and analyze complex matrices, chromatographic systems are often coupled with mass spectrometry. These hyphenated techniques provide not only retention time data but also mass-to-charge ratio information, enabling definitive identification of the target compound and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound. Following chromatographic separation by either HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this type of molecule, typically operating in positive ion mode to protonate the basic amino group, forming the [M+H]⁺ ion.
This technique is invaluable for confirming the identity of the synthesized compound by providing its accurate molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint. This is crucial for distinguishing between isomers and for identifying unknown impurities or degradation products in research samples.
Table 2: Representative LC-MS Parameters for this compound
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Scan Range (m/z) | 50 - 500 |
| Mode | Full Scan and Product Ion Scan |
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS is generally preferred for a molecule with the polarity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized if the compound is chemically modified to increase its volatility. Derivatization, for instance by acylation or silylation of the amino group, can make the compound amenable to GC analysis. This approach can be useful for detecting volatile impurities that may not be readily observed by LC-based methods. In GC-MS, electron ionization (EI) is a common technique that provides highly detailed and reproducible fragmentation patterns, which can be compared against spectral libraries for identification purposes.
Quantitative Analytical Methods for Research Samples
Accurate quantification of this compound in research samples is critical for various in vitro and in situ studies. LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and selectivity. By operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect a specific precursor-to-product ion transition for the target compound. This method minimizes interference from matrix components, allowing for precise and accurate quantification even at very low concentrations.
To perform quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. An internal standard, a structurally similar compound with a different mass, is often added to all samples and standards to correct for variations in sample preparation and instrument response.
Table 3: Example of SRM Transitions for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | Fragment 1 |
| [M+H]⁺ | Fragment 2 | |
| Internal Standard | [M+H]⁺ | Fragment X |
Potential Research Applications and Future Directions in N 3 Aminocyclobutyl Methyl Propanamide Chemistry
Utility as a Synthetic Building Block or Intermediate in Complex Molecule Synthesis
The N-[(3-aminocyclobutyl)methyl]propanamide structure represents a versatile bifunctional building block. The primary amine on the cyclobutane (B1203170) ring and the secondary amide offer orthogonal points for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. The cyclobutane core itself is an attractive scaffold in drug discovery, often used to impart conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for other groups, such as phenyl rings or alkenes. nih.govru.nlresearchgate.net
Synthetic strategies to access 1,3-disubstituted cyclobutanes, the core of the title compound, are well-established and include methods like [2+2] cycloadditions and the functionalization of bicyclo[1.1.0]butanes (BCBs). nih.govnih.gov These methods can provide either cis or trans diastereomers, allowing for systematic exploration of the spatial relationship between the aminomethyl and propanamide groups. acs.orgnih.gov Once synthesized, this compound could be incorporated into larger structures, such as peptide mimetics or macrocycles, where the constrained cyclobutane unit can help to lock the molecule into a biologically active conformation. nih.gov
Table 1: Potential Synthetic Transformations Utilizing this compound
| Functional Group | Potential Reaction | Resulting Structure | Application |
| Primary Amine | Acylation, Reductive Amination, Sulfonylation | Substituted Amides, Secondary/Tertiary Amines | Library Synthesis, SAR Studies |
| Amide Nitrogen | Alkylation, Arylation | N-Substituted Amides | Modulating Physicochemical Properties |
| Amide Carbonyl | Reduction | Secondary Amine | Altering H-bond potential, creating new linkers |
The availability of such a building block would enable medicinal chemists to explore underrepresented areas of chemical space, moving away from "flat" aromatic structures towards more three-dimensional molecular architectures, a concept often termed "escaping flatland." researchgate.net
Development as a Chemical Probe or Tool Compound for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system. The rigid scaffold of this compound makes it an excellent starting point for the development of such tools. By introducing reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, this compound could be converted into a probe to identify and characterize protein targets.
The defined stereochemistry of the 1,3-disubstituted cyclobutane allows for the creation of highly specific ligands. The spatial orientation of the amine and amide groups can be precisely controlled to match the topography of a protein's binding pocket. nih.gov For example, analogous cis-1,3-cyclobutane diamine linkers have been shown to yield potent and highly selective inhibitors for the JAK family of enzymes, demonstrating the utility of this scaffold in achieving target specificity. ru.nl The amide portion of this compound could engage in key hydrogen bond interactions within a binding site, a feature observed in other cyclobutyl amide-containing inhibitors. nih.govru.nl Therefore, derivatives of this compound could be developed as probes to investigate enzyme families such as kinases, proteases, or epigenetic targets where precise conformational control is crucial for activity and selectivity.
Rational Design and Synthesis of Novel this compound Analogs for Structure-Function Studies
Structure-function studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. The this compound scaffold is well-suited for systematic modification to probe these relationships.
Key modifications could include:
Varying the Amide Chain: The propanamide group can be replaced with other acyl groups (e.g., acetyl, benzoyl) or sulfonyl groups to investigate the impact of size, electronics, and hydrogen bonding capability on biological activity.
Substitution on the Primary Amine: Alkylation or arylation of the primary amine would explore how modifying this interaction point affects target binding.
Stereochemical Isomers: The synthesis of both cis and trans isomers would be critical for understanding the required spatial orientation of the functional groups for a given biological target. acs.org
Ring Analogs: Replacing the cyclobutane with cyclopentane (B165970) or cyclohexane (B81311) rings would help to elucidate the role of ring strain and conformational restriction.
Such studies, guided by computational modeling and structural biology, would allow for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Table 2: Example Analogs and Rationale for Structure-Function Studies
| Analog of this compound | Rationale | Potential Information Gained |
| N-acetyl derivative | Probes importance of propanamide chain length | Defines steric limits of the binding pocket |
| N-phenyl derivative (at primary amine) | Introduces aromatic interactions | Investigates potential for pi-stacking or hydrophobic interactions |
| trans-isomer | Explores different spatial vector of substituents | Determines optimal 3D geometry for target engagement |
| Cyclopentane analog | Varies the scaffold rigidity and geometry | Elucidates the role of the specific cyclobutane conformation |
Integration into Combinatorial Chemistry Libraries for Target Discovery and Validation
Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, creating a "library" that can be screened for biological activity. The bifunctional nature of this compound makes it an ideal scaffold for inclusion in such libraries. nih.gov
Using automated or parallel synthesis techniques, the primary amine could be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination) to generate a library of amides, sulfonamides, or secondary amines. Each of these new compounds would retain the core cyclobutane scaffold but present a different functional group for interaction with biological targets. Screening these libraries against various assays (e.g., enzyme inhibition, receptor binding, cell-based assays) could lead to the identification of novel "hit" compounds for new therapeutic targets. The structural rigidity and novelty of the cyclobutane core would increase the quality and diversity of the library, enhancing the probability of finding active and selective molecules. nih.gov
Identification of Unexplored Research Avenues and Overcoming Challenges in the Cyclobutyl-Amide Chemical Space
The broader chemical space of cyclobutyl-amides remains relatively underexplored compared to more traditional scaffolds. Future research in this area presents several exciting opportunities and challenges.
Unexplored Avenues:
Novel Biological Targets: The unique three-dimensional shapes accessible with cyclobutane scaffolds may allow for the targeting of protein-protein interactions or allosteric sites, which are often challenging for flatter, more conventional molecules.
Advanced Materials: The rigid nature of the cyclobutane ring could be exploited in materials science, for instance, in the creation of novel polymers or organogelators with defined structural properties. lifechemicals.com
Asymmetric Catalysis: Chiral, non-racemic versions of aminocyclobutane derivatives could be developed as ligands for asymmetric metal catalysis or as organocatalysts.
Challenges to Overcome:
Stereoselective Synthesis: While methods exist for making 1,3-disubstituted cyclobutanes, achieving high diastereoselectivity and enantioselectivity in a scalable manner can be challenging. acs.orgnih.govnih.gov Developing more robust and general stereoselective synthetic routes is a key area for future research.
Predictive Modeling: The conformational behavior of strained rings like cyclobutane can be difficult to predict accurately with standard computational models. Improving force fields and quantum mechanical methods for these systems would aid in the rational design of new molecules.
Limited Commercial Availability: The number of commercially available, diverse cyclobutane building blocks is still limited compared to other ring systems, which can hinder their adoption in drug discovery programs. Expanding the catalog of available starting materials is crucial for the field's advancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
